molecular formula C11H18N4 B1530364 N-methyl-6-(piperidin-3-ylmethyl)pyrimidin-4-amine hydrochloride CAS No. 1316219-20-1

N-methyl-6-(piperidin-3-ylmethyl)pyrimidin-4-amine hydrochloride

Cat. No.: B1530364
CAS No.: 1316219-20-1
M. Wt: 206.29 g/mol
InChI Key: NXTDJAYQNBQGKV-UHFFFAOYSA-N
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Description

N-Methyl-6-(piperidin-3-ylmethyl)pyrimidin-4-amine hydrochloride is a chemical compound belonging to the class of piperidine derivatives It is characterized by its molecular structure, which includes a pyrimidin-4-amine core substituted with a piperidin-3-ylmethyl group and a methyl group at the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Methyl-6-(piperidin-3-ylmethyl)pyrimidin-4-amine hydrochloride typically involves multiple steps, starting with the preparation of the pyrimidin-4-amine core. One common synthetic route includes the reaction of a suitable pyrimidin-4-amine derivative with a piperidin-3-ylmethyl halide under basic conditions. The reaction is usually carried out in an aprotic solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), at elevated temperatures.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors or batch reactors. The choice of reactor type depends on factors such as reaction kinetics, scalability, and cost-effectiveness. Additionally, purification steps, such as recrystallization or chromatography, are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions: N-Methyl-6-(piperidin-3-ylmethyl)pyrimidin-4-amine hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used to oxidize the compound.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.

  • Substitution: Nucleophilic substitution reactions can be performed using alkyl halides or other suitable nucleophiles.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.

Scientific Research Applications

Chemistry: In chemistry, N-Methyl-6-(piperidin-3-ylmethyl)pyrimidin-4-amine hydrochloride is used as a building block for the synthesis of more complex molecules. Its reactivity and structural features make it a valuable intermediate in organic synthesis.

Biology: In biological research, this compound has been studied for its potential biological activity. It may serve as a lead compound for the development of new drugs or as a tool for studying biological processes.

Medicine: The compound has shown promise in medicinal chemistry, where it is being investigated for its therapeutic potential. It may be used in the development of new pharmaceuticals for various diseases.

Industry: In the industrial sector, this compound is utilized in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other industrial products.

Mechanism of Action

The mechanism by which N-Methyl-6-(piperidin-3-ylmethyl)pyrimidin-4-amine hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to biological responses. The exact mechanism of action depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

  • Piperidine derivatives

  • Pyrimidin-4-amine derivatives

  • Other substituted pyrimidines

Uniqueness: N-Methyl-6-(piperidin-3-ylmethyl)pyrimidin-4-amine hydrochloride stands out due to its specific structural features and reactivity. Its combination of a piperidin-3-ylmethyl group and a methylated pyrimidin-4-amine core provides unique chemical properties that distinguish it from other similar compounds.

Properties

IUPAC Name

N-methyl-6-(piperidin-3-ylmethyl)pyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N4/c1-12-11-6-10(14-8-15-11)5-9-3-2-4-13-7-9/h6,8-9,13H,2-5,7H2,1H3,(H,12,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXTDJAYQNBQGKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=NC=NC(=C1)CC2CCCNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-methyl-6-(piperidin-3-ylmethyl)pyrimidin-4-amine hydrochloride
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N-methyl-6-(piperidin-3-ylmethyl)pyrimidin-4-amine hydrochloride
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N-methyl-6-(piperidin-3-ylmethyl)pyrimidin-4-amine hydrochloride
Reactant of Route 4
N-methyl-6-(piperidin-3-ylmethyl)pyrimidin-4-amine hydrochloride
Reactant of Route 5
N-methyl-6-(piperidin-3-ylmethyl)pyrimidin-4-amine hydrochloride
Reactant of Route 6
N-methyl-6-(piperidin-3-ylmethyl)pyrimidin-4-amine hydrochloride

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